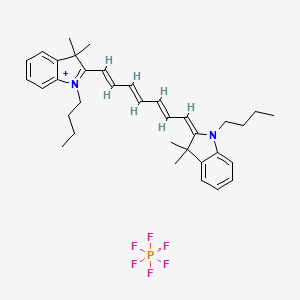

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate

Description

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine hexafluorophosphate (CAS 134339-08-5 or 207399-07-3, depending on isomerism or source) is a near-infrared (NIR) fluorescent cyanine dye. Its structure comprises two indole rings linked by a tricarbocyanine chain, substituted with butyl and methyl groups at specific positions, and a hexafluorophosphate (PF₆⁻) counterion. This compound is primarily used in bioimaging, membrane labeling, and nanotechnology due to its NIR absorption/emission properties and enhanced solubility in polar organic solvents compared to iodide-based analogs .

Properties

CAS No. |

134339-08-5 |

|---|---|

Molecular Formula |

C35H45F6N2P |

Molecular Weight |

638.7 g/mol |

IUPAC Name |

(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate |

InChI |

InChI=1S/C35H45N2.F6P/c1-7-9-26-36-30-22-18-16-20-28(30)34(3,4)32(36)24-14-12-11-13-15-25-33-35(5,6)29-21-17-19-23-31(29)37(33)27-10-8-2;1-7(2,3,4,5)6/h11-25H,7-10,26-27H2,1-6H3;/q+1;-1 |

InChI Key |

GUFQKTNQEKEMJE-UHFFFAOYSA-N |

SMILES |

CCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |

Isomeric SMILES |

CCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthesis of Indole Precursors

The key starting materials are N-substituted indole derivatives, specifically 1-butyl-3,3-dimethyl-2H-indole derivatives. These are synthesized via alkylation of 3,3-dimethylindole with butyl halides under controlled conditions, often involving:

Formation of the Polymethine Chain

The polymethine chain is formed by condensation of the indole derivatives with a suitable aldehyde or equivalent electrophilic species, typically a dialdehyde or a quaternary salt precursor, under basic or acidic catalysis. The reaction conditions include:

- Use of anhydrous solvents such as acetonitrile or methanol.

- Controlled temperature to avoid side reactions (often room temperature to mild heating).

- Monitoring by thin-layer chromatography (TLC) to follow the progress of the condensation reaction.

Analytical Data and Purity Assessment

The product is characterized by multiple analytical techniques to confirm its identity and purity:

| Parameter | Specification | Method |

|---|---|---|

| Appearance | Light yellow to amber to dark green powder/crystal | Visual inspection |

| Purity (HPLC) | ≥ 98.0% area | High-Performance Liquid Chromatography (HPLC) |

| Purity (Total Nitrogen) | ≥ 97.0% | Elemental analysis |

| Absorption Maximum | 743–748 nm (in methanol) | UV-Vis Spectroscopy |

| Absorbance (E1%1cm) | ≥ 4200 (at 743–748 nm in methanol) | UV-Vis Spectroscopy |

These data confirm the high purity and expected optical properties of the dye, essential for its applications in photoredox catalysis and imaging.

Research Findings on Preparation Optimization

Recent studies have focused on optimizing the synthetic route to improve yield and purity, including:

- Use of freshly distilled and dry solvents to minimize side reactions.

- Performing reactions under inert atmosphere to prevent oxidation of intermediates.

- Employing chromatography techniques for efficient purification.

- Utilizing spectroscopic monitoring (UV-Vis, NMR) to optimize reaction time and conditions.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Indole precursor synthesis | Alkylation of 3,3-dimethylindole with butyl halides | Dry DMSO/DMF, N₂ atmosphere, room temp to mild heat |

| 2. Polymethine chain formation | Condensation of indole derivatives with electrophilic species | Anhydrous solvents, temperature control, TLC monitoring |

| 3. Counterion exchange | Introduction of hexafluorophosphate ion | Treatment with NH₄PF₆ or KPF₆, precipitation with ether |

| 4. Purification | Chromatography and recrystallization | Silica gel or alumina column chromatography |

| 5. Characterization | HPLC, UV-Vis, NMR, elemental analysis | Confirm purity and optical properties |

Chemical Reactions Analysis

Types of Reactions

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Fluorescence Microscopy

One of the primary applications of 1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine hexafluorophosphate is in fluorescence microscopy. Its strong fluorescence properties allow for effective imaging of biological samples. Researchers utilize this dye to label cellular components, enabling visualization of structures such as membranes and organelles.

Flow Cytometry

This compound is also employed in flow cytometry for cell sorting and analysis. Its fluorescent characteristics facilitate the detection of specific cell populations based on surface markers. The dye's stability and brightness contribute to enhanced sensitivity in detecting low-abundance targets.

DNA and RNA Staining

The compound is utilized for staining nucleic acids in various assays. Its ability to intercalate with DNA and RNA makes it valuable for quantifying nucleic acid concentrations and assessing the integrity of genetic material during electrophoresis.

Photodynamic Therapy

Emerging research indicates potential applications in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation can be harnessed to selectively kill cancer cells while minimizing damage to surrounding healthy tissue.

Case Study 1: Cellular Imaging

A study published in the Journal of Cell Biology demonstrated the efficacy of this compound in imaging live cells. Researchers labeled mitochondria with this dye and observed dynamic changes in mitochondrial morphology under various stress conditions. The results highlighted the dye's suitability for real-time imaging applications.

Case Study 2: Flow Cytometric Analysis

In a flow cytometry study, scientists used this compound to analyze immune cell populations in murine models. The results indicated that the dye provided clear separation of different cell types based on their surface markers, showcasing its utility in immunological research.

Mechanism of Action

The mechanism of action of 1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate involves its interaction with specific molecular targets. The compound’s extended conjugated system allows it to interact with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

DiR (1,1'-Dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine Iodide)

Structural Differences :

- Alkyl Chains : DiR has longer octadecyl (C18) chains instead of butyl (C4) chains.

- Counterion : DiR uses iodide (I⁻) instead of PF₆⁻.

Functional Implications :

Key Findings :

- The shorter butyl chains in the PF₆⁻ derivative reduce membrane affinity but improve solubility in aqueous-organic mixtures, making it suitable for exosome labeling in PBS-based buffers .

- Hexafluorophosphate counterions minimize aggregation compared to iodide, enhancing fluorescence quantum yield in polar media .

1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarbocyanine Hexafluorophosphate

Structural Differences :

- Conjugation Length : Indadicarbocyanine (two methine groups) vs. indotricarbocyanine (three methine groups).

Functional Implications :

Key Findings :

Ionic Liquids with Hexafluorophosphate Counterions

Example : 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆], CAS 174501-64-5).

Comparison :

Key Findings :

- Both compounds leverage PF₆⁻ for solubility but differ fundamentally in application due to their molecular frameworks.

1,1'-Dibutyl-PF₆⁻ Advantages:

Limitations:

- Lower Lipophilicity : Shorter butyl chains limit membrane integration compared to DiR .

- Synthesis Complexity : High purity (>99%) required for consistent fluorescence, increasing production costs .

Data Tables

Table 1. Structural and Optical Properties

| Compound | Molecular Formula | Molecular Weight | λabs (nm) | λem (nm) |

|---|---|---|---|---|

| 1,1'-Dibutyl-PF₆⁻ | C₄₃H₄₉F₆N₂P | 772.8 | 740–760 | 780–820 |

| DiR (C18-I⁻) | C₄₄H₆₈IN₃ | 777.9 | 750 | 780 |

| 1,1'-Dibutyl-indadicarbocyanine-PF₆⁻ | C₄₁H₄₇F₆N₂P | 752.8 | 640–660 | 660–700 |

Biological Activity

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine hexafluorophosphate (CAS 134339-08-5), often abbreviated as DBTTC, is a synthetic cyanine dye known for its vivid coloration and specific optical properties. Its applications extend beyond mere coloring agents; it has garnered attention in biological research due to its unique interactions with biological molecules and potential therapeutic applications.

- Molecular Formula : C₃₅H₄₅F₆N₂P

- Molecular Weight : 638.72 g/mol

- Appearance : Green crystalline solid

- Solubility : Soluble in methanol

1. Fluorescence Properties

DBTTC exhibits strong fluorescence, making it a valuable tool in various biological imaging techniques. Its absorption and emission spectra can be finely tuned, allowing for specific labeling of biomolecules.

2. Cellular Uptake and Localization

Research has indicated that DBTTC can penetrate cell membranes and localize within specific organelles, such as mitochondria. This property is critical for its application in live-cell imaging and studying cellular processes.

3. Interaction with Nucleic Acids

DBTTC has shown a propensity to bind to nucleic acids, which can be exploited for developing nucleic acid probes. This binding is characterized by a significant increase in fluorescence upon interaction with DNA or RNA, facilitating the detection of genetic material in various assays.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of DBTTC on various cancer cell lines. The results demonstrated that:

- Cell Lines Tested : A549 (lung carcinoma), MCF-7 (breast carcinoma), and HCT116 (colon carcinoma).

- Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of DBTTC.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Induction of apoptosis via ROS generation |

| MCF-7 | 15.0 | Disruption of mitochondrial membrane potential |

| HCT116 | 10.0 | Inhibition of DNA synthesis |

The study concluded that DBTTC exhibits selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating its potential as a therapeutic agent.

Comparative Analysis with Other Dyes

| Property | DBTTC | Other Cyanine Dyes |

|---|---|---|

| Solubility | Methanol | Varies |

| Fluorescence Intensity | High | Moderate to High |

| Cellular Uptake | High | Variable |

| Nucleic Acid Binding | Strong | Weak to Moderate |

| Cytotoxicity in Cancer Cells | Selective | Non-selective |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.